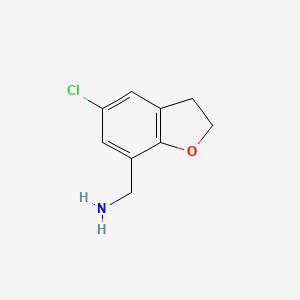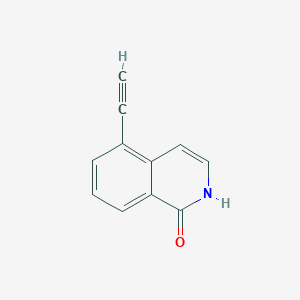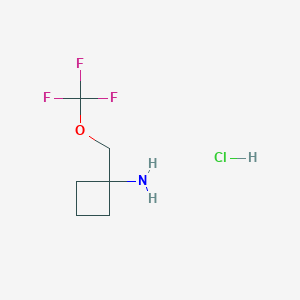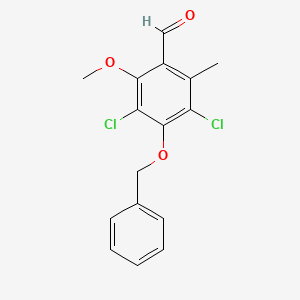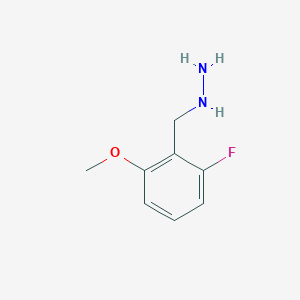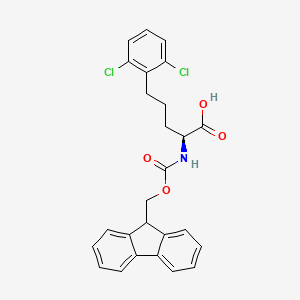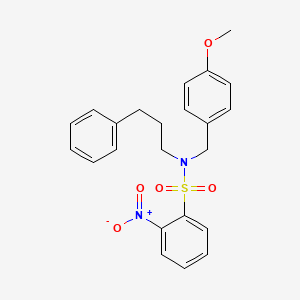
4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine is a chemical compound with the molecular formula C9H8BrF2N It is a pyridine derivative characterized by the presence of bromine, cyclopropyl, and difluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and the development of biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, cyclopropyl, and difluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(difluoromethyl)pyridine: A similar compound with a difluoromethyl group but lacking the cyclopropyl group.
3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine: Another related compound with additional chlorine substituents.
Uniqueness
4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C9H8BrF2N |
|---|---|
Molekulargewicht |
248.07 g/mol |
IUPAC-Name |
4-bromo-2-cyclopropyl-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C9H8BrF2N/c10-6-3-7(5-1-2-5)13-8(4-6)9(11)12/h3-5,9H,1-2H2 |
InChI-Schlüssel |
YNMJJSCSIDHOMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=CC(=C2)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


